molecular formula C19H24N4O3S B5659265 3-[(2-methylpiperidin-1-yl)carbonyl]-N-(2-pyrazin-2-ylethyl)benzenesulfonamide

3-[(2-methylpiperidin-1-yl)carbonyl]-N-(2-pyrazin-2-ylethyl)benzenesulfonamide

Cat. No. B5659265
M. Wt: 388.5 g/mol
InChI Key: SKZGRRMRHHLQMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves multistep reactions starting from substituted benzaldehydes or benzoic acids, leading to the formation of complex sulfonamide structures. These processes may include oxidation, esterification, hydrazinolysis, and reactions with various benzaldehyde derivatives to yield the target compounds, as detailed in studies on similar sulfonamide compounds (Mustafa et al., 2016; Gul et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of closely related compounds have been characterized through crystallographic studies, revealing significant differences in conformations adopted by molecules in the solid state. These studies highlight the importance of weak intermolecular interactions and how they influence the molecular conformations in various environmental contexts (Borges et al., 2014).

Chemical Reactions and Properties

Related benzenesulfonamides have been shown to undergo various chemical reactions, including those leading to the formation of metal complexes. These reactions are characterized by the coordination of the sulfonamide nitrogen and other functional groups to metal ions, demonstrating the compound's ability to act as ligands in coordination chemistry (Alaghaz et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility and crystalline structure, can be inferred from detailed crystallographic analyses. These properties are crucial for understanding the compound's behavior in different solvents and its potential applications in materials science (Jacobs et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be explored through studies on the synthesis and bioactivity of related compounds. These investigations often reveal the compound's potential as inhibitors for various enzymes, highlighting their biochemical significance and potential therapeutic applications (Gul et al., 2016).

properties

IUPAC Name

3-(2-methylpiperidine-1-carbonyl)-N-(2-pyrazin-2-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-15-5-2-3-12-23(15)19(24)16-6-4-7-18(13-16)27(25,26)22-9-8-17-14-20-10-11-21-17/h4,6-7,10-11,13-15,22H,2-3,5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZGRRMRHHLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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